![molecular formula C26H20F2N4O2 B2504855 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1185052-87-2](/img/structure/B2504855.png)

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

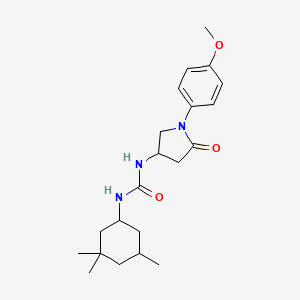

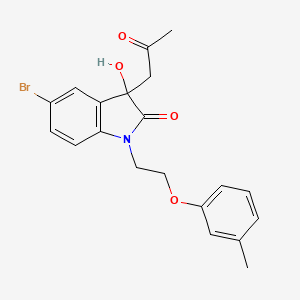

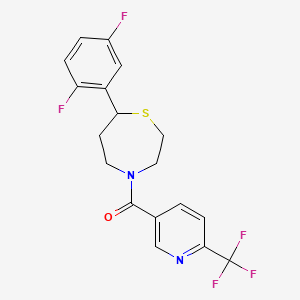

The compound "2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide" is a complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular analysis, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multiple steps, including indolization, amidification, and the introduction of various substituents to the indole and pyrimidine moieties. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation with amines . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents and binding studies to evaluate the biological activity of the compounds . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of a pyrimidine ring and various substituents that can influence the molecule's conformation and biological activity. For example, crystal structures of related compounds have shown a folded conformation about the methylene atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing the structure . These structural features are crucial for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions Analysis

The reactivity of acetamide derivatives can vary depending on the substituents and the overall molecular structure. For instance, the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate leads to the formation of pyrimido[1,2-a]benzimidazoles, which can undergo further transformations such as methylation, hydrogenation, and lactam cleavage under specific conditions . These reactions highlight the potential chemical versatility of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various functional groups, like fluorine or methyl groups, can affect these properties and the compound's overall reactivity. For example, some synthesized acetamide derivatives have been characterized by spectral data and evaluated for their biological activities, indicating the importance of these properties in the assessment of the compound's potential as a therapeutic agent .

Scientific Research Applications

Crystal Structure Analysis

A study by Deng et al. (2014) focused on the crystal structure of a similar compound, contributing to the understanding of molecular packing and intermolecular interactions, which are vital for predicting the behavior of chemical compounds in various environments (Deng et al., 2014).

Fluorinated Carbohydrates as Plasma Membrane Modifiers

Research by Sharma et al. (1990) explored the synthesis of fluorinated derivatives of carbohydrates, which play a role in modifying plasma membranes. This is significant for understanding cell growth inhibition, particularly in cancer research (Sharma et al., 1990).

Catalytic Activity in Organic Synthesis

A study by Rao et al. (2019) demonstrated the synthesis of derivatives using nickel ferrite nanoparticles. These derivatives show potential for antioxidant and antimicrobial activities, which are crucial for developing new pharmaceuticals (Rao et al., 2019).

Methylation to Enhance Analgesic Properties

Ukrainets et al. (2015) investigated the methylation of the pyridine moiety in similar compounds to optimize their analgesic properties. This has implications for developing new pain relief medications (Ukrainets et al., 2015).

Synthesis and Antitumor Activities

Zhu (2015) reported the synthesis of novel imidazole acyl urea derivatives, showing significant antitumor activities. This research is vital for cancer treatment and drug development (Zhu, 2015).

Anti-Inflammatory Activity

Research by Sunder and Maleraju (2013) focused on the synthesis of acetamide derivatives with significant anti-inflammatory activity, contributing to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial Agents

A study by Debnath and Ganguly (2015) synthesized N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities, which is essential for addressing antimicrobial resistance (Debnath & Ganguly, 2015).

Hepatitis B Inhibitor Synthesis

Ivashchenko et al. (2019) developed a novel hepatitis B inhibitor, providing a foundation for new treatments for viral infections (Ivashchenko et al., 2019).

Herbicidal Activity

Huang Ming-zhi (2007) synthesized acetamide compounds with potential herbicidal applications, contributing to the development of safer and more effective herbicides (Huang Ming-zhi, 2007).

Pyridine Nucleosides for Antiviral Research

Nesnow and Heidelberger (1975) worked on pyridine nucleosides related to 5-fluorocytosine, which are important for antiviral drug development (Nesnow & Heidelberger, 1975).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F2N4O2/c1-16-7-9-19(12-21(16)28)30-23(33)14-32-22-10-8-18(27)11-20(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXAMVHPPBAMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B2504774.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2504779.png)

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)